molecular formula C7H5BrFN3 B3109319 4-Bromo-7-fluoro-1H-indazol-3-amine CAS No. 1715912-69-8

4-Bromo-7-fluoro-1H-indazol-3-amine

Cat. No. B3109319
CAS RN: 1715912-69-8
M. Wt: 230.04 g/mol
InChI Key: QAODYXMUDXETSF-UHFFFAOYSA-N
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Description

4-Bromo-7-fluoro-1H-indazol-3-amine is a nitrogen-containing heterocyclic compound with the following chemical formula: C8H6BrFN3 . It belongs to the indazole family, which is characterized by a bicyclic ring structure composed of a pyrazole ring and a benzene ring. The indazole nucleus exists in two tautomeric forms: 1H-indazole and 2H-indazole , with the former being more thermodynamically stable. Although indazole derivatives are not commonly found in nature, they exhibit diverse pharmacological activities, including anti-inflammatory, antitumor, antifungal, antibacterial, and anti-HIV properties .


Synthesis Analysis

The synthesis of indazole derivatives involves various methods. Researchers have explored diverse synthetic routes to access these compounds. While I don’t have specific details on the synthesis of 4-Bromo-7-fluoro-1H-indazol-3-amine , it likely follows established protocols for indazole synthesis. These methods often utilize cyclization reactions, functional group transformations, and heterocyclic chemistry .


Molecular Structure Analysis

The molecular structure of 4-Bromo-7-fluoro-1H-indazol-3-amine consists of a fused indazole ring system with bromine and fluorine substituents. The precise arrangement of atoms and bonds can be visualized using molecular modeling software. The compound’s structure plays a crucial role in its biological activity and interactions with target proteins .


Chemical Reactions Analysis

Understanding the reactivity of 4-Bromo-7-fluoro-1H-indazol-3-amine is essential for designing synthetic pathways and predicting its behavior under different conditions. Researchers investigate its reactions with various reagents, catalysts, and functional groups. Detailed studies on its stability, regioselectivity, and selectivity in chemical transformations contribute to its versatility in medicinal chemistry .


Physical And Chemical Properties Analysis

  • Spectral Data : Obtain NMR, HPLC, LC-MS, and UPLC data for characterization

Scientific Research Applications

Organic Synthesis and Material Science

In the realm of organic synthesis, the derivatives of 1,2,4-triazoles, including structures similar to 4-Bromo-7-fluoro-1H-indazol-3-amine, have been utilized extensively as precursors for the synthesis of various biologically active compounds. These derivatives have shown a wide range of applications from agricultural products to pharmaceuticals, demonstrating significant antimicrobial, antifungal, and antioxidant activities. For instance, the amino-1,2,4-triazoles serve as a foundational raw material in the fine organic synthesis industry, used in the production of dyes, high-energy materials, and pharmaceuticals, showcasing their versatility and importance in chemical synthesis and industrial applications (Nazarov et al., 2021).

Furthermore, the synthesis of complex molecules like 2-Fluoro-4-bromobiphenyl, which shares a similar bromo and fluoro substitution pattern with 4-Bromo-7-fluoro-1H-indazol-3-amine, illustrates the compound's significance in developing non-steroidal anti-inflammatory drugs. This area of research highlights the critical role of such compounds in facilitating the synthesis of key intermediates for pharmaceutical applications (Qiu et al., 2009).

Pharmaceutical Applications

In pharmaceutical research, the structural motif of 4-Bromo-7-fluoro-1H-indazol-3-amine is pivotal in the design of drug candidates. Compounds featuring the indazole core, akin to the structure of interest, have been explored for their therapeutic potential, demonstrating a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral effects. The versatility of the indazole and triazole scaffolds in drug design is underscored by their incorporation into molecules targeting various diseases, offering insights into the development of new therapeutic agents (Ali et al., 2013).

Moreover, advancements in the use of amine-functionalized metal–organic frameworks (MOFs) for CO2 capture highlight the importance of amine groups, which are related to the amine functionality in 4-Bromo-7-fluoro-1H-indazol-3-amine. These studies not only provide a foundation for environmental applications but also open avenues for exploring the reactivity and functionalization of amine-containing compounds in material science and catalysis (Lin et al., 2016).

Safety and Hazards

As with any chemical compound, safety precautions are crucial. Researchers handling 4-Bromo-7-fluoro-1H-indazol-3-amine should follow standard laboratory protocols, wear appropriate protective gear, and work in a well-ventilated area. Specific safety data, including toxicity, flammability, and environmental impact, should be assessed through rigorous testing .

properties

IUPAC Name

4-bromo-7-fluoro-1H-indazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFN3/c8-3-1-2-4(9)6-5(3)7(10)12-11-6/h1-2H,(H3,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAODYXMUDXETSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1F)NN=C2N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201295274
Record name 4-Bromo-7-fluoro-1H-indazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201295274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-7-fluoro-1H-indazol-3-amine

CAS RN

1715912-69-8
Record name 4-Bromo-7-fluoro-1H-indazol-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1715912-69-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-7-fluoro-1H-indazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201295274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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